![molecular formula C17H19N3O5 B2418284 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide CAS No. 1396847-19-0](/img/structure/B2418284.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

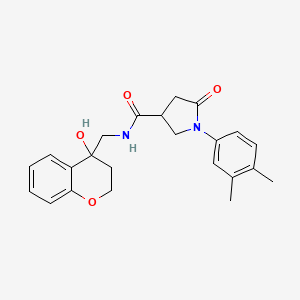

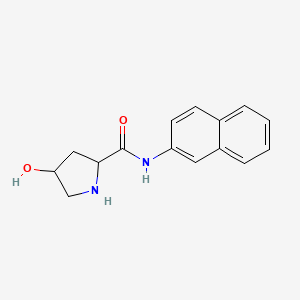

This compound is a type of oxalamide, which is an organic compound containing an oxalamide group, a functional group with the formula R-C(O)NHC(O)R’. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .

Molecular Structure Analysis

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound. It also contains a 1-methyl-1H-pyrrol-2-yl group, another type of heterocycle. These groups are likely to influence the compound’s physical and chemical properties .Chemical Reactions Analysis

As an oxalamide, this compound might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin and 1-methyl-1H-pyrrol-2-yl groups could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its oxalamide, 2,3-dihydrobenzo[b][1,4]dioxin, and 1-methyl-1H-pyrrol-2-yl groups. For example, it might exhibit hydrogen bonding due to the presence of the amide groups .Applications De Recherche Scientifique

Synthesis and Characterization

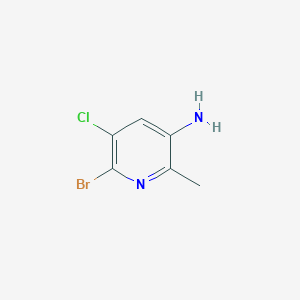

Synthesis Techniques : Research has focused on developing methods for the synthesis of oxazolidines, thiazolidines, and tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones from β-hydroxy- or β-mercapto-α-amino acid esters. Such methods are crucial for producing complex molecules, including potentially N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide, for further research and application (Badr et al., 1981).

Chemical Transformations : Investigations into the reactions of acetylenecarboxylic acid with amines and the subsequent hydrolysis of the products reveal important insights into the chemical behavior of complex molecules. Such studies are foundational for understanding the reactivity and potential modifications of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide (Iwanami et al., 1964).

Metal-Induced Tautomerization : Research on oxazole and thiazole molecules demonstrates metal-induced tautomerization to their carbene tautomers, highlighting the potential for metal interactions in modifying the structure and reactivity of complex organic molecules, which could be relevant to the compound (Ruiz & Perandones, 2009).

Potential Applications

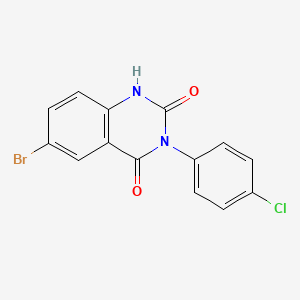

Catalysis and Organic Synthesis : The synthesis of various heterocyclic compounds, such as benzothiazepines and benzoxazepines, through cyclization reactions showcases the potential of complex organic molecules in catalysis and as intermediates in organic synthesis. These processes may be relevant to exploring the uses of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide in medicinal chemistry and drug discovery (Katritzky et al., 2001).

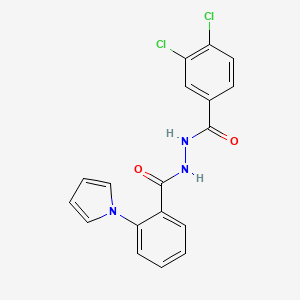

Antimicrobial Activities : The study of pyrazole derivatives for their antimicrobial activities provides a template for investigating the bioactivities of complex molecules. Understanding the structure-activity relationships of such compounds could guide the development of new antimicrobial agents, including derivatives of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide (Titi et al., 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-20-6-2-3-12(20)13(21)10-18-16(22)17(23)19-11-4-5-14-15(9-11)25-8-7-24-14/h2-6,9,13,21H,7-8,10H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMAQYKJSQTDFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-fluoro-4-methylphenyl)-2-(2-phenoxyethyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2418205.png)

![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)

![[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine;hydrochloride](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2418219.png)

![2-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2418222.png)

![8-allyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418223.png)